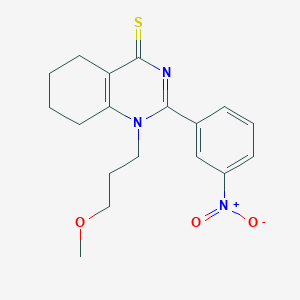

1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3-Methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione" is a derivative of tetrahydroquinoline, a heterocyclic chemical compound consisting of a quinoline structure with hydrogen atoms added to the quinoline's benzene ring. This compound is likely to have a complex structure due to the presence of various functional groups such as methoxypropyl, nitrophenyl, and a thione moiety.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines, which are structurally related to tetrahydroquinolines, can be achieved by reducing nitro groups and pyridine rings, followed by cyclization under acidic conditions . Similarly, 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones can be prepared by synthesizing N-substituted-o-nitrobenzylamines, followed by refluxing with carbon disulfide . These methods suggest that the synthesis of the compound may involve nitration, reduction, and cyclization steps, possibly with the use of carbon disulfide for the introduction of the thione group.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring. The nitro group and other substituents like methoxyphenyl groups can significantly influence the electronic and steric properties of the molecule . The crystal structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the stereochemistry and molecular packing .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, they can participate in photoredox catalysis to form indazoloquinolines through intramolecular N-N bond formation . They can also react with methyl iodide to form methylthio derivatives or undergo cyclization reactions to form tetrahydrothienoquinolines . These reactions highlight the reactivity of the tetrahydroquinoline core and its potential to form diverse structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their substituents. The presence of a nitro group can make the compound more reactive towards reduction or other nucleophilic reactions . The methoxy and thione groups can affect the solubility and stability of the compound. Spectroscopic methods such as NMR and mass spectrometry are typically used to characterize these compounds and confirm their structures . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, can affect the compound's crystal packing and, consequently, its melting point and solubility .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, known for their presence in natural compounds and their initial association with neurotoxicity. However, this class of compounds has evolved in pharmaceutical research, showing promise in various therapeutic areas, including cancer, malaria, and central nervous system disorders. Notably, the FDA-approved anticancer drug trabectedin, which falls under this category, marks a significant milestone in cancer drug discovery. The derivatives of THIQs have been synthesized and studied extensively for their potential in treating infectious diseases like tuberculosis, HIV, and leishmaniasis, showcasing their versatility as a chemical scaffold for drug development (Singh & Shah, 2017).

Antioxidant Applications and Organic Pollutant Degradation

Another area of application for compounds similar to the one involves the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. This enzymatic approach is particularly effective in breaking down recalcitrant compounds, enhancing the efficiency and substrate range of pollutant degradation. Redox mediators such as 1-hydroxybenzotriazole and veratryl alcohol have been identified to significantly improve the degradation processes, hinting at the potential utility of similar compounds in environmental remediation (Husain & Husain, 2007).

Future Directions

properties

IUPAC Name |

1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYBCVKMGRDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)